molecular formula C24H18Cl2N12Ru B13515199 Tris(2,2-bipyrimidine)ruthenium(II) Dichloride

Tris(2,2-bipyrimidine)ruthenium(II) Dichloride

Cat. No.: B13515199
M. Wt: 646.5 g/mol
InChI Key: DVHNMJRXSLLELA-UHFFFAOYSA-L
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Description

Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium is a coordination compound that features a ruthenium center coordinated to three 2-(pyrimidin-2-yl)pyrimidine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium typically involves the reaction of ruthenium chloride with 2-(pyrimidin-2-yl)pyrimidine ligands under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the coordination of the ligands to the ruthenium center. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in new ruthenium complexes with different ligand environments .

Scientific Research Applications

Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that cause oxidative damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

    Tris(2,2’-bipyridyl)dichlororuthenium: Another ruthenium complex with similar coordination geometry but different ligands.

    Tris(1,10-phenanthroline)dichlororuthenium: A ruthenium complex with 1,10-phenanthroline ligands.

Uniqueness

Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium is unique due to the specific electronic and steric properties imparted by the 2-(pyrimidin-2-yl)pyrimidine ligands. These properties influence its reactivity, stability, and interaction with biological molecules, making it distinct from other ruthenium complexes .

Properties

Molecular Formula

C24H18Cl2N12Ru

Molecular Weight

646.5 g/mol

IUPAC Name

dichlororuthenium;2-pyrimidin-2-ylpyrimidine

InChI

InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2

InChI Key

DVHNMJRXSLLELA-UHFFFAOYSA-L

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.Cl[Ru]Cl

Origin of Product

United States

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